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molecular formula C8H6ClNO3 B1596323 3-Methyl-2-nitrobenzoyl chloride CAS No. 50424-93-6

3-Methyl-2-nitrobenzoyl chloride

Cat. No. B1596323
M. Wt: 199.59 g/mol
InChI Key: YVHZCFAUJFDIJY-UHFFFAOYSA-N
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Patent
US06436919B1

Procedure details

3-Methyl-2-nitrobenzoic acid 67 (30.0 g, 166 mmol, 1.0 equiv.) was suspended in CH2Cl2 (150 ml) and the suspension was cooled to 0° C. using an ice bath. Oxalyl chloride (2.0 M in CH2Cl2, 166 ml, 332 mmol, 2.0 equiv.) was added to the stirred reaction mixture through a pressure equalizing dropping funnel over 30 min. DMF (10 drops) was added dropwise. The reaction mixture was allowed to warm up to room temperature. After 30 min., the reaction was concentrated to dryness on a rotary evaporator. The solid material was re-dissolved in CH2Cl2 (200 ml) and was concentrated to dryness on a rotary evaporator to give 3-methyl-2-nitro-benzoylchloride 68 (32.9 g, 99%) as an off white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
166 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].C(Cl)(=O)C([Cl:17])=O>C(Cl)Cl.CN(C=O)C>[CH3:1][C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([Cl:17])=[O:6]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC=1C(=C(C(=O)O)C=CC1)[N+](=O)[O-]
Step Two
Name
Quantity
166 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated to dryness on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The solid material was re-dissolved in CH2Cl2 (200 ml)
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness on a rotary evaporator

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1C(=C(C(=O)Cl)C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 32.9 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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